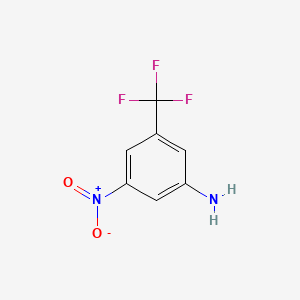
3-Nitro-5-(trifluoromethyl)aniline
Übersicht
Beschreibung
3-Nitro-5-(trifluoromethyl)aniline is a chemical compound that is part of a broader class of nitroaniline derivatives with a trifluoromethyl group. These compounds are of interest due to their potential applications in various fields, including materials science, pharmaceuticals, and as intermediates in organic synthesis. The trifluoromethyl group is a common substituent in medicinal chemistry due to its lipophilic nature and ability to enhance the metabolic stability of pharmaceuticals .
Synthesis Analysis
The synthesis of compounds related to 3-Nitro-5-(trifluoromethyl)aniline often involves multi-step reactions starting from nitrobenzene derivatives. For instance, the synthesis of 5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline, a related compound, was achieved from 3,5-dinitro-1-trifluoromethylbenzene through fluorination and subsequent substitution and reduction steps, with an overall yield of about 50% . Another example is the synthesis of isomeric (3,3,3-trifluoropropyl)anilines from nitrobenzaldehydes, where the carboxylic group of 3-(nitrophenyl)propanoic acids was transformed into the trifluoromethyl group using sulfur tetrafluoride .
Molecular Structure Analysis
The molecular structure of compounds in this category is characterized by the presence of a nitro group and a trifluoromethyl group attached to an aromatic ring. The structure of 3-(3-nitrophenylsulfonyl)aniline was determined using X-ray single crystal diffraction, and its optimized geometries were calculated using quantum chemical calculations, which closely resembled the crystal structure . Similarly, the structure of 3-nitro-2-phenyl-2-(trifluoromethyl)-2H-chromenes was confirmed by X-ray structural analysis .
Chemical Reactions Analysis
Compounds with nitro and trifluoromethyl groups on an aromatic ring can undergo various chemical reactions. For example, 3-nitro-2-phenyl-2-(trifluoromethyl)-2H-chromenes demonstrated conjugated addition reactions with enamines, nitromethane, and aniline . The reactivity of these compounds can be influenced by the presence of electron-withdrawing groups, such as the trifluoromethyl group, which can affect the electron density on the aromatic ring and thus the reactivity towards nucleophiles or electrophiles.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Nitro-5-(trifluoromethyl)aniline derivatives are influenced by the presence of both nitro and trifluoromethyl groups. These groups can affect the compound's boiling point, melting point, solubility, and stability. For instance, the synthesis of 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one, a related compound, indicated that it is safer to handle due to its stability as measured by differential scanning calorimetry . The presence of the trifluoromethyl group also contributes to the lipophilicity of the compound, which is an important factor in drug design .
Wissenschaftliche Forschungsanwendungen
Spectroscopic Studies and Molecular Analysis
- 3-Nitro-5-(trifluoromethyl)aniline and related compounds have been extensively studied for their spectroscopic properties. Fourier transform infrared (FT-IR) and FT-Raman spectra provide insights into the fundamental modes of the compounds. Ab initio and DFT methods have been used to explore vibrational, structural, thermodynamic characteristics, and electronic properties. The studies reveal the influence of substituent groups on molecular and electronic properties, including total dipole moment and hyperpolarizability calculations (Saravanan, Balachandran, & Viswanathan, 2014).
Catalysis and Hydrogenation Applications
- Research shows that 3-Nitro-5-(trifluoromethyl)aniline derivatives play a role in the catalytic hydrogenation of nitroarenes, an environmentally benign technology for producing anilines. These anilines are key intermediates in manufacturing agrochemicals, pharmaceuticals, and dyes. For instance, FeOx-supported platinum single-atom structures have demonstrated high activity and chemoselectivity for hydrogenation of substituted nitroarenes (Wei et al., 2014).
Synthetic Chemistry and Intermediate Applications
- 3-Nitro-5-(trifluoromethyl)aniline serves as an intermediate in the synthesis of various compounds, including antitumor agents like nilotinib. It is used in processes involving fluorination, substitution, and reduction, demonstrating its versatility in synthetic chemistry (Yang Shijing, 2013).
Polymer and Material Science
- The compound has applications in polymer and material science, particularly in the synthesis and characterization of polyimides end-capped with fluorinated phenylethynylaniline. These materials are significant for their high thermal stability and potential in various industrial applications (C. Jiansheng, 2007).
Organic Chemistry and Molecular Reactions
- It is also used in organic chemistry for studying reaction mechanisms. For example, the reduction of nitrobenzene to aniline over Pt catalysts has been explored, providing insights into the adsorption of phenyl groups and their impact on reaction kinetics (Tian Sheng et al., 2016).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-nitro-5-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O2/c8-7(9,10)4-1-5(11)3-6(2-4)12(13)14/h1-3H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVWXWWSCLXXAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)[N+](=O)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379667 | |
| Record name | 3-nitro-5-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitro-5-(trifluoromethyl)aniline | |
CAS RN |
401-94-5 | |
| Record name | 3-Nitro-5-(trifluoromethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=401-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-nitro-5-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 401-94-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

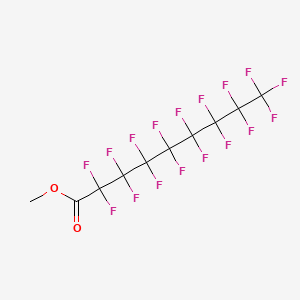
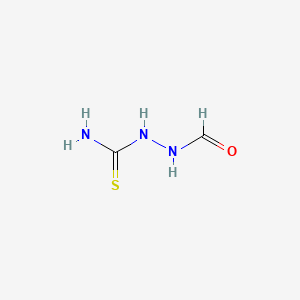
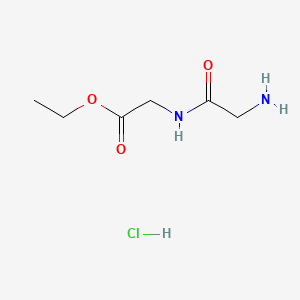
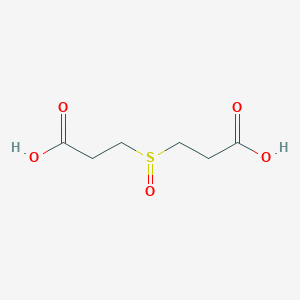
![3-(Thiazol-2-ylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1305624.png)
![2-({2-[(2-Chloro-4-nitrophenyl)amino]ethyl}amino)ethanol](/img/structure/B1305626.png)
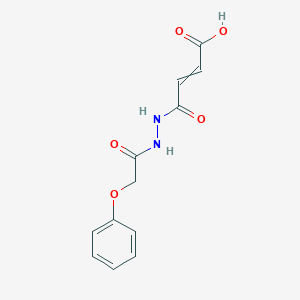
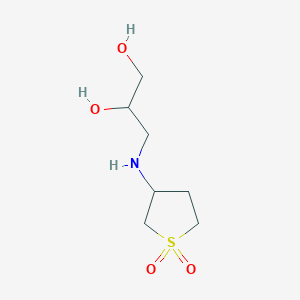
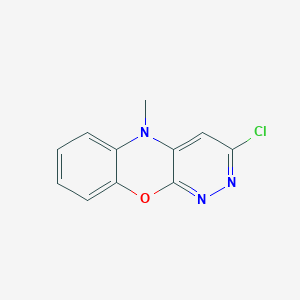
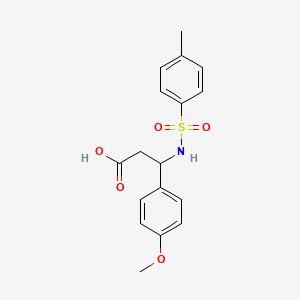
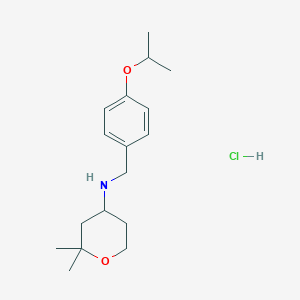
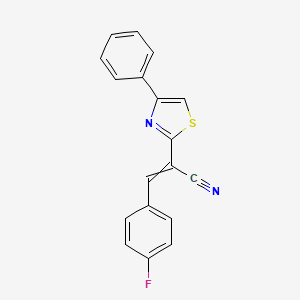
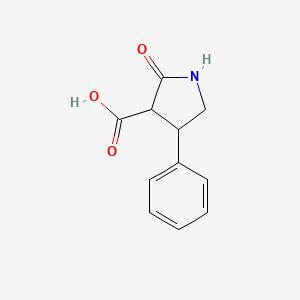
![(8-Methyl-8-aza-bicyclo[3.2.1]oct-3-YL)-phenethyl-amine dihydrochloride](/img/structure/B1305658.png)